

# A Technical Guide to Methyl 3-(benzylamino)propanoate (CAS 23574-01-8)

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## Compound of Interest

Compound Name: Methyl 3-(benzylamino)propanoate

Cat. No.: B016535

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical methods for **Methyl 3-(benzylamino)propanoate**, a versatile amine-containing ester with applications in organic synthesis.

## Core Properties and Data

**Methyl 3-(benzylamino)propanoate**, with the CAS number 23574-01-8, is a chemical intermediate often utilized in the synthesis of more complex molecules.<sup>[1]</sup> Its core physical and chemical properties are summarized below.

## Physicochemical Properties

The known physical and chemical properties of **Methyl 3-(benzylamino)propanoate** are presented in Table 1. This data is essential for its handling, storage, and application in experimental settings.

Property	Value	Reference
Molecular Formula	C <sub>11</sub> H <sub>15</sub> NO <sub>2</sub>	[2]
Molecular Weight	193.24 g/mol	[2]
Physical State	Liquid / Oil	[2]
Color	Colorless to Yellow	[2][3]
Boiling Point	145-147 °C at 7 mmHg	[2]
Density (Predicted)	1.049 ± 0.06 g/cm <sup>3</sup>	[2]
Refractive Index	1.52	[2]
Solubility	Chloroform (Slightly), Methanol (Slightly)	[2]
pKa (Predicted)	8.41 ± 0.19	[2]

## Spectral Data

Spectroscopic data is critical for the identification and characterization of **Methyl 3-(benzylamino)propanoate**. Key spectral information is summarized in Table 2.

Technique	Data	Reference
<sup>1</sup> H NMR (CDCl <sub>3</sub> )	δ = 1.86 (s, 1H, NH), 2.48-2.51 (t, J=6.8 Hz, 2H, CH <sub>2</sub> ), 2.85-2.88 (t, J=6.8 Hz, 2H, CH <sub>2</sub> ), 3.67 (s, 2H, CH <sub>2</sub> ), 3.77 (s, 3H, OCH <sub>3</sub> ), 7.23-7.30 (m, 5H, Ph)	[3]
<sup>13</sup> C NMR (CDCl <sub>3</sub> )	δ = 32.49, 49.08, 51.40, 58.23, 126.93, 128.11, 128.60, 138.87, 172.79	[3]
Mass Spectrometry (ESI)	m/z = 194 [M+H] <sup>+</sup>	[3]

## Synthesis and Purification

While specific, detailed industrial synthesis protocols for **Methyl 3-(benzylamino)propanoate** are proprietary, a general synthetic route can be inferred from standard organic chemistry principles and related procedures found in the literature. A common method for the synthesis of  $\beta$ -amino esters is the Michael addition of an amine to an acrylate.

## General Synthesis Protocol: Michael Addition

This protocol outlines the synthesis of **Methyl 3-(benzylamino)propanoate** via the conjugate addition of benzylamine to methyl acrylate.

Materials:

- Methyl acrylate
- Benzylamine
- A suitable solvent (e.g., methanol, ethanol, or neat)
- Optional: A mild acid or base catalyst

Procedure:

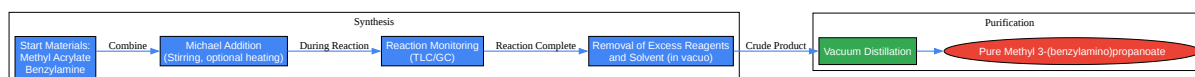
- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine methyl acrylate and a slight molar excess of benzylamine. The reaction can be run neat or in a suitable solvent.
- The reaction mixture is stirred at room temperature or gently heated to accelerate the reaction. Progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, the excess benzylamine and solvent (if used) are removed under reduced pressure.
- The crude product is then purified.

## Purification Protocol: Vacuum Distillation

Purification of the crude product is typically achieved by vacuum distillation to separate the desired product from unreacted starting materials and any high-boiling impurities.

Procedure:

- The crude **Methyl 3-(benzylamino)propanoate** is transferred to a distillation flask.
- The flask is connected to a vacuum distillation apparatus.
- The system is evacuated to the desired pressure (e.g., 7 mmHg).
- The flask is heated, and the fraction distilling at 145-147 °C is collected as the purified product.<sup>[2]</sup>



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General workflow for the synthesis and purification of **Methyl 3-(benzylamino)propanoate**.

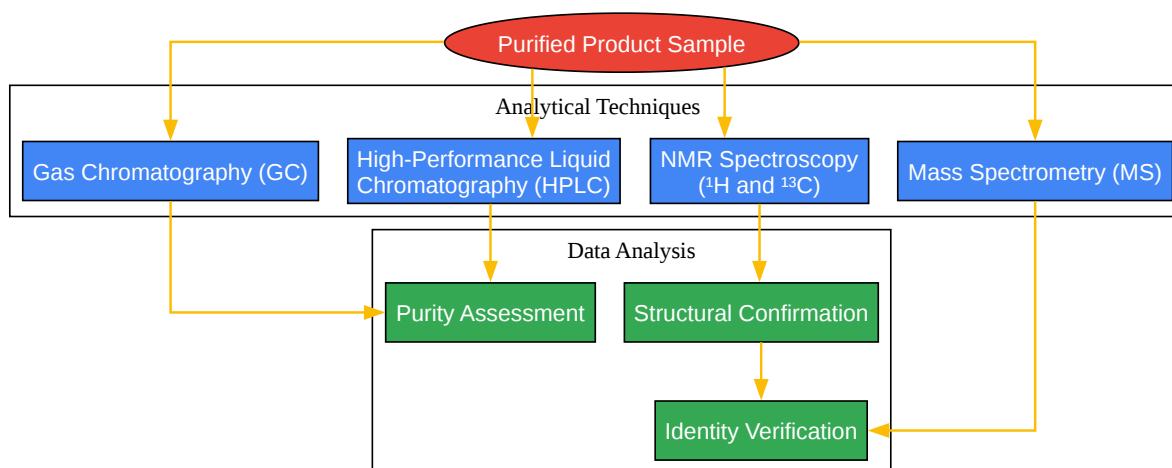
## Analytical Methods

The identity and purity of **Methyl 3-(benzylamino)propanoate** can be confirmed using a variety of analytical techniques.

- Gas Chromatography (GC): GC is a suitable method for determining the purity of the compound. A purity of >98.0% (GC) is reported by some suppliers.
- High-Performance Liquid Chromatography (HPLC): HPLC can also be employed for purity assessment and quantification.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR are powerful tools for structural elucidation and confirmation.<sup>[3]</sup>

- Mass Spectrometry (MS): MS provides information on the molecular weight and fragmentation pattern of the molecule.[3]

A general workflow for the analytical characterization of the synthesized compound is depicted below.



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Workflow for the analytical characterization of **Methyl 3-(benzylamino)propanoate**.

## Biological Activity and Applications in Drug Development

Currently, there is limited publicly available information on the specific biological activities of **Methyl 3-(benzylamino)propanoate**. Its primary role appears to be as a precursor or intermediate in the synthesis of other molecules. For instance, it is used in the preparation of dihydrouracils.[1] While related propanoate derivatives have been investigated for various therapeutic applications, including anti-inflammatory and anti-cancer properties, no such studies have been reported for **Methyl 3-(benzylamino)propanoate** itself.

Researchers in drug development may find this compound useful as a scaffold or building block for creating novel chemical entities. Its structure, containing a secondary amine and an ester functional group, allows for a variety of chemical modifications to explore structure-activity relationships.

## Safety and Handling

**Methyl 3-(benzylamino)propanoate** is classified as an irritant (Hazard Code: Xi).[2] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be stored in a cool, dark place under an inert atmosphere.[2] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

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## References

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